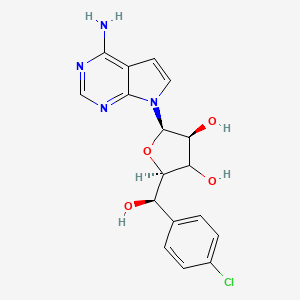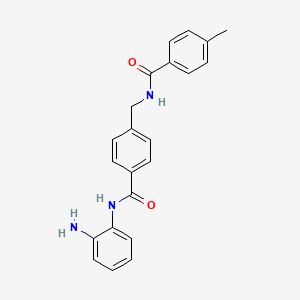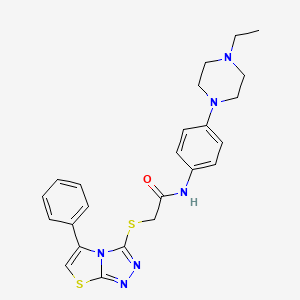
Antifungal agent 93
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antifungal Agent 93 is a potent compound used to combat fungal infections. It is known for its efficacy in treating a variety of fungal diseases, particularly those caused by resistant strains. This compound has gained attention due to its unique mechanism of action and broad-spectrum activity against different fungal pathogens.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Antifungal Agent 93 involves multiple steps, starting with the preparation of the core structure. Common synthetic routes include:
Step 1: Formation of the core structure through a condensation reaction.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Final modifications to enhance antifungal activity.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors. The process includes:
Raw Material Preparation: High-purity reagents are prepared.
Reaction Control: Precise control of temperature, pressure, and pH to ensure optimal yield.
Purification: The final product is purified using techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: Antifungal Agent 93 undergoes several types of chemical reactions, including:
Oxidation: Conversion of functional groups to more reactive forms.
Reduction: Reduction of specific moieties to enhance stability.
Substitution: Introduction of various substituents to modify activity.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products: The major products formed from these reactions include derivatives with enhanced antifungal properties and improved pharmacokinetic profiles.
Scientific Research Applications
Antifungal Agent 93 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study antifungal mechanisms and develop new derivatives.
Biology: Investigated for its effects on fungal cell biology and resistance mechanisms.
Medicine: Applied in the development of new antifungal therapies, particularly for resistant infections.
Industry: Utilized in the formulation of antifungal coatings and materials.
Mechanism of Action
Antifungal Agent 93 exerts its effects by targeting the fungal cell membrane. It binds to ergosterol, a key component of the fungal cell membrane, disrupting its integrity and leading to cell death. This mechanism is unique as it specifically targets fungal cells without affecting human cells, reducing the risk of side effects.
Comparison with Similar Compounds
Amphotericin B: Also targets ergosterol but has higher toxicity.
Azoles: Inhibit ergosterol synthesis but can lead to resistance.
Echinocandins: Inhibit cell wall synthesis but are less effective against certain fungi.
Uniqueness: Antifungal Agent 93 stands out due to its specific targeting of ergosterol and lower toxicity compared to Amphotericin B. Its broad-spectrum activity and reduced risk of resistance make it a valuable addition to the antifungal arsenal.
Properties
Molecular Formula |
C24H26N6OS2 |
|---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C24H26N6OS2/c1-2-28-12-14-29(15-13-28)20-10-8-19(9-11-20)25-22(31)17-33-24-27-26-23-30(24)21(16-32-23)18-6-4-3-5-7-18/h3-11,16H,2,12-15,17H2,1H3,(H,25,31) |
InChI Key |
WJEKXXZBSHRRFK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)CSC3=NN=C4N3C(=CS4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(8R)-8-(3-fluoro-2-methylphenyl)-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-yl]-4-methoxy-1H-indole-5-carbonitrile](/img/structure/B12370287.png)

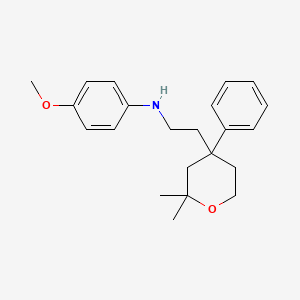
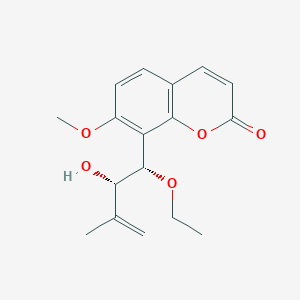
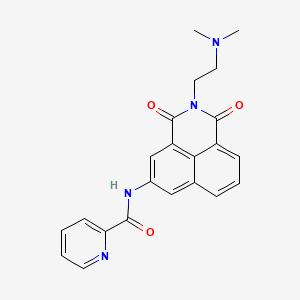
![2-[4-(1,3-dimethyl-5-oxo-1,2,4-triazol-4-yl)phenyl]-1-(2-methoxyethyl)-N-(6-methoxypyridin-2-yl)-5-(trifluoromethyl)indole-7-carboxamide](/img/structure/B12370339.png)
![5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(E)-2-phenylethenyl]-2,3-dihydrochromen-4-one](/img/structure/B12370357.png)
![1-[(6-Bromanyl-1,3-Benzodioxol-5-Yl)methyl]-4-Chloranyl-Pyrazolo[3,4-D]pyrimidin-6-Amine](/img/structure/B12370358.png)
![2-Azabicyclo[2.2.2]octane-2,6-dicarboxylic acid, 2-(1,1-dimethylethyl) ester](/img/structure/B12370359.png)


